Cas no 1546622-89-2 (2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid)
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
- starbld0041806
- Pyrrolo[2,1-f][1,2,4]triazine-7-acetic acid, 4-methoxy-
- 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid
-
- Inchi: 1S/C9H9N3O3/c1-15-9-7-3-2-6(4-8(13)14)12(7)11-5-10-9/h2-3,5H,4H2,1H3,(H,13,14)
- SMILES: O(C)C1C2=CC=C(CC(=O)O)N2N=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 249
- XLogP3: 0.2
- Topological Polar Surface Area: 76.7
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-100mg |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 100mg |
¥3522.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-250mg |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 250mg |
¥5632.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-500mg |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 500mg |
¥9385.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-1g |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 1g |
¥14074.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-100MG |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 100MG |
¥ 3,524.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-250MG |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 250MG |
¥ 5,636.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-500MG |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 500MG |
¥ 9,391.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-1G |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 1g |
¥ 14,084.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-5G |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 5g |
¥ 42,253.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18745-100.0mg |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid |
1546622-89-2 | 95% | 100.0mg |
¥3522.0000 | 2025-04-12 |
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid Suppliers
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid
Recent Advances in the Study of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid (CAS: 1546622-89-2)
The compound 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid (CAS: 1546622-89-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. The compound's pyrrolo[2,1-f][1,2,4]triazine core structure is particularly noteworthy, as it has been associated with diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. Researchers have employed advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to efficiently produce derivatives of this compound for further evaluation.
In vitro studies have demonstrated that 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid exhibits moderate inhibitory activity against several kinase targets implicated in cancer progression. Specifically, the compound has shown promising results in assays targeting receptor tyrosine kinases, which play crucial roles in cell signaling pathways. The presence of the methoxy group at the 4-position of the pyrrolo[2,1-f][1,2,4]triazine ring appears to enhance the compound's metabolic stability, as evidenced by recent pharmacokinetic studies in animal models.
Structural-activity relationship (SAR) investigations have revealed that modifications to the acetic acid moiety of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid can significantly influence its biological activity. Researchers have synthesized various ester and amide derivatives, with some showing improved cellular permeability and target engagement compared to the parent compound. These findings have important implications for the development of more potent and selective drug candidates based on this chemical scaffold.
Recent computational studies utilizing molecular docking and molecular dynamics simulations have provided insights into the binding modes of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid derivatives with their biological targets. These in silico approaches have identified key interactions between the compound's heterocyclic core and specific amino acid residues in the ATP-binding sites of target kinases, offering valuable guidance for future structure-based drug design efforts.
From a pharmaceutical development perspective, the compound's favorable physicochemical properties, including moderate solubility and acceptable lipophilicity, make it an attractive starting point for medicinal chemistry optimization. Current research efforts are focused on improving the compound's potency and selectivity while maintaining its drug-like properties. Several research groups have reported progress in developing prodrug strategies to enhance the bioavailability of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid derivatives.
In conclusion, 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}acetic acid represents a promising chemical scaffold with diverse therapeutic potential. The compound's unique structural features and demonstrated biological activity warrant further investigation, particularly in the context of targeted therapies for cancer and other diseases. Ongoing research is expected to yield more potent and selective derivatives with improved pharmacological profiles, potentially leading to the development of novel clinical candidates in the coming years.
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